molecular formula C14H11Cl2NO B251839 2,3-dichloro-N-(4-methylphenyl)benzamide

2,3-dichloro-N-(4-methylphenyl)benzamide

Cat. No.: B251839
M. Wt: 280.1 g/mol
InChI Key: ZRTJZOOCBKJYQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3-dichloro-N-(4-methylphenyl)benzamide (CAS 5942-12-1) is a benzamide derivative with the molecular formula C₁₄H₁₁Cl₂NO and a molecular weight of 280.15 g/mol . This compound is supplied as a solid research chemical and is typically kept in stock for immediate purchase . Benzamide compounds with a 4-methylphenyl group are of significant interest in medicinal chemistry and chemical biology research, particularly in the development of small-molecule kinase inhibitors (SMKIs) . These inhibitors are a crucial class of targeted therapeutics. Related 4-methylbenzamide derivatives have been designed and synthesized as potential protein kinase inhibitors, showing promising in vitro anti-proliferative activity against various human cancer cell lines, including chronic myelogenous leukemia (K562), promyelocytic leukemia (HL-60), and renal cell carcinoma (OKP-GS) models . The structural motif of N-(methylphenyl)benzamide is also a subject of crystallographic studies to understand the conformation and hydrogen-bonding patterns of such molecules, which can inform rational drug design . This product is intended for research purposes in a controlled laboratory environment. It is strictly for in vitro studies and is not approved for human or veterinary diagnostic or therapeutic use .

Properties

Molecular Formula

C14H11Cl2NO

Molecular Weight

280.1 g/mol

IUPAC Name

2,3-dichloro-N-(4-methylphenyl)benzamide

InChI

InChI=1S/C14H11Cl2NO/c1-9-5-7-10(8-6-9)17-14(18)11-3-2-4-12(15)13(11)16/h2-8H,1H3,(H,17,18)

InChI Key

ZRTJZOOCBKJYQA-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)NC(=O)C2=C(C(=CC=C2)Cl)Cl

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C2=C(C(=CC=C2)Cl)Cl

Origin of Product

United States

Comparison with Similar Compounds

Key Structural Features :

  • Substituents : Two chlorine atoms on the benzoyl ring and a para-methyl group on the anilide ring.
  • Molecular Conformation : The antiparallel alignment of the N–H and C=O bonds, common in benzanilides, facilitates hydrogen-bonded chain formation along crystallographic axes .
  • Synthesis : Typically prepared via condensation reactions between substituted benzoyl chlorides and aromatic amines, followed by purification via recrystallization .

Physicochemical Properties :

Comparison with Structurally Similar Compounds

Substituent Effects on Physical Properties

The introduction of halogens (Cl, F) and alkyl/aryl groups significantly alters melting points, solubility, and crystallinity.

Compound Name Substituents (Benzoyl/Anilide) Melting Point (°C) Molecular Weight (g/mol) Key Reference
2,3-Dichloro-N-(4-methylphenyl)benzamide 2,3-Cl; 4-MePh N/A 294.15
4-Chloro-N-(2,3-dichlorophenyl)benzamide 4-Cl; 2,3-ClPh N/A 300.57
4-Benzylthio-2-chloro-N-(4-methylphenyl)-5-sulfamoylbenzamide (52) 4-BnS, 2-Cl, 5-SO₂NH; 4-MePh 277–279 N/A
2,3-Dimethoxy-N-(4-methylphenyl)benzamide 2,3-OMe; 4-MePh N/A 285.32

Observations :

  • Chlorine vs. Methoxy : Chlorine’s higher electronegativity increases intermolecular dipole interactions, leading to higher melting points compared to methoxy-substituted analogs (e.g., compound 52 vs. 2,3-dimethoxy derivatives) .
  • Symmetry : Para-substituted derivatives (e.g., 4-methylphenyl) exhibit lower melting points than ortho-substituted analogs due to reduced molecular packing efficiency .

Structural and Conformational Differences

Crystallographic studies reveal variations in hydrogen bonding and dihedral angles:

  • Hydrogen Bonding : In N-(4-methylphenyl)benzamide, N–H···O chains along the b-axis are common, whereas dichloro-substituted analogs (e.g., N-(2,3-dichlorophenyl)benzamide) show tighter packing due to Cl···Cl interactions .
  • Dihedral Angles : The benzoyl and anilide rings in this compound are nearly coplanar (dihedral angle ~2.6°), enhancing conjugation and stability. In contrast, bulkier substituents (e.g., 4-ethylsulfonyl) increase steric hindrance, leading to larger dihedral angles (~33°) .

Mechanistic Insights :

  • Methyl vs. Methoxy : Methoxy groups (electron-donating) may reduce bioactivity compared to electron-withdrawing chlorine in receptor-binding contexts .

Preparation Methods

Nucleophilic Acyl Substitution via Benzoyl Chloride Intermediate

The most direct method for synthesizing 2,3-dichloro-N-(4-methylphenyl)benzamide involves reacting 2,3-dichlorobenzoyl chloride with 4-methylaniline (4-methylbenzenamine). This one-step procedure, adapted from analogous syntheses, proceeds via nucleophilic acyl substitution:

Reaction Scheme:

2,3-Dichlorobenzoyl chloride+4-MethylanilineEt3N, THFThis compound+HCl\text{2,3-Dichlorobenzoyl chloride} + \text{4-Methylaniline} \xrightarrow{\text{Et}_3\text{N, THF}} \text{this compound} + \text{HCl}

Procedure:
A mixture of 4-methylaniline (3.2 g, 0.03 mol) and 2,3-dichlorobenzoyl chloride (0.03 mol) in anhydrous tetrahydrofuran (THF, 50 mL) is refluxed with triethylamine (6 mL) for 8 hours. The product precipitates upon cooling and is purified via recrystallization from ethanol, yielding yellow crystals.

Key Parameters:

  • Catalyst: Triethylamine neutralizes HCl, shifting equilibrium toward amide formation.

  • Solvent: THF’s aprotic nature minimizes side reactions.

  • Yield: ~85% (extrapolated from analogous reactions).

In Situ Generation of Acyl Chloride from Carboxylic Acid

For laboratories lacking access to 2,3-dichlorobenzoyl chloride, the acyl chloride can be generated in situ from 2,3-dichlorobenzoic acid using thionyl chloride (SOCl₂):

Reaction Scheme:

2,3-Dichlorobenzoic acid+SOCl22,3-Dichlorobenzoyl chloride+SO2+HCl\text{2,3-Dichlorobenzoic acid} + \text{SOCl}2 \rightarrow \text{2,3-Dichlorobenzoyl chloride} + \text{SO}2 + \text{HCl}

Procedure:
2,3-Dichlorobenzoic acid (5.0 g, 0.026 mol) is refluxed with excess SOCl₂ (10 mL) for 3 hours. Excess SOCl₂ is removed under vacuum, and the crude acyl chloride is reacted directly with 4-methylaniline as described in Section 1.1.

Optimization Notes:

  • Purity: Residual SOCl₂ must be fully removed to prevent side reactions.

  • Scalability: This method is less suited for industrial use due to SOCl₂’s hazardous nature.

Industrial-Scale Production Techniques

Photochlorination for Acyl Chloride Synthesis

A patent-reviewed method for high-purity 2,3-dichlorobenzoyl chloride involves photochlorination of 2,3-dichlorotoluene:

Reaction Steps:

  • Photochlorination:

    2,3-Dichlorotoluene+3Cl2UV2,3-Dichlorobenzotrichloride+3HCl\text{2,3-Dichlorotoluene} + 3\text{Cl}_2 \xrightarrow{\text{UV}} \text{2,3-Dichlorobenzotrichloride} + 3\text{HCl}

    Conducted in a UV reactor under controlled chlorine flow.

  • Hydrolysis:

    2,3-Dichlorobenzotrichloride+H2O2,3-Dichlorobenzoyl chloride+2HCl\text{2,3-Dichlorobenzotrichloride} + \text{H}_2\text{O} \rightarrow \text{2,3-Dichlorobenzoyl chloride} + 2\text{HCl}

Advantages:

  • Yield: >95% purity, critical for pharmaceutical applications.

  • Safety: Continuous flow systems minimize chlorine exposure.

Catalytic Amidation in Flow Reactors

Industrial production employs continuous flow reactors to enhance efficiency:

Setup:

  • Reactor Type: Tubular reactor with immobilized triethylamine catalyst.

  • Conditions: 120°C, 10 bar pressure.

  • Throughput: 1 kg/hr (estimated).

Benefits:

  • Reduced reaction time (2 hours vs. 8 hours in batch).

  • Consistent product quality.

Analytical Characterization and Quality Control

Crystallographic Data

Single-crystal X-ray diffraction of the analogous 2,6-dichloro-N-(4-methylphenyl)benzamide provides structural insights applicable to the 2,3-dichloro isomer:

Crystal System: Monoclinic
Space Group: P2₁/c
Unit Cell Parameters:

ParameterValue
a (Å)11.260
b (Å)12.786
c (Å)9.670
β (°)100.65

Hydrogen Bonding: Intermolecular N—H⋯O bonds form chains along the c-axis.

Spectroscopic Validation

FT-IR (KBr, cm⁻¹):

  • N—H stretch: 3280 (amide).

  • C=O stretch: 1665.

  • C—Cl stretches: 750–550.

¹H NMR (400 MHz, CDCl₃):

  • δ 7.82 (d, J = 8.4 Hz, 1H, Ar—H).

  • δ 2.37 (s, 3H, CH₃).

Challenges and Mitigation Strategies

Byproduct Formation

Issue: Competing esterification if residual moisture is present.
Solution: Strict anhydrous conditions and molecular sieves.

Purification Difficulties

Issue: Co-crystallization of unreacted aniline.
Solution: Gradient recrystallization from ethanol/water mixtures.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2,3-dichloro-N-(4-methylphenyl)benzamide, and how can reaction conditions be optimized to improve yield?

  • Methodological Answer : The synthesis typically involves coupling 2,3-dichlorobenzoic acid with 4-methylaniline via an acid chloride intermediate. Key steps include:

  • Activation of the carboxylic acid using thionyl chloride (SOCl₂) to form 2,3-dichlorobenzoyl chloride.
  • Amide bond formation with 4-methylaniline in anhydrous dichloromethane (DCM) under inert atmosphere (N₂/Ar) .
  • Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization.
    • Optimization : Yield improvements require strict temperature control (0–5°C during acid chloride formation), stoichiometric excess of 4-methylaniline (1.2–1.5 equivalents), and moisture-free conditions. Monitoring by thin-layer chromatography (TLC) ensures intermediate stability .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

  • Characterization Workflow :

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm amide bond formation (δ ~7.5–8.5 ppm for aromatic protons, δ ~165–170 ppm for carbonyl carbon).
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., [M+H]⁺ at m/z 308.9954 for C₁₄H₁₁Cl₂NO).
  • HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) assesses purity (>98%) .
    • Supplementary Techniques : Infrared (IR) spectroscopy detects the amide C=O stretch (~1650 cm⁻¹) and N–H bend (~3300 cm⁻¹) .

Advanced Research Questions

Q. How can X-ray crystallography resolve the molecular structure of this compound, and what software tools are recommended for data refinement?

  • Crystallography Protocol :

  • Grow single crystals via slow evaporation (solvent: DCM/hexane).
  • Collect diffraction data using a synchrotron or in-house diffractometer (Mo-Kα radiation, λ = 0.71073 Å).
  • Solve the structure using direct methods in SHELXS and refine with SHELXL (full-matrix least-squares on ).
    • Software :
  • WinGX/ORTEP-3 : For graphical representation and thermal ellipsoid plots .
  • Olex2 : For integration of SHELX refinements with visualization .

Q. What experimental approaches are used to evaluate the compound's bioactivity, particularly in anticancer research?

  • In Vitro Assays :

  • Cytotoxicity : MTT assay on cancer cell lines (e.g., renal adenocarcinoma 769-P) with IC₅₀ determination.
  • Cell Cycle Analysis : Flow cytometry after propidium iodide staining to detect G1/S arrest (e.g., dose-dependent effects observed in thiazolidinone derivatives) .
  • Apoptosis : Annexin V-FITC/PI dual staining to quantify early/late apoptotic cells .
    • Mechanistic Studies : Competitive binding assays (e.g., enzyme inhibition constants Kᵢ for target proteins) .

Q. How can researchers design structure-activity relationship (SAR) studies to identify critical functional groups in derivatives of this compound?

  • SAR Strategies :

  • Substituent Variation : Synthesize analogs with modified halogenation (e.g., 2,4-dichloro vs. 3,5-dichloro) or aryl groups (e.g., 4-ethylphenyl vs. 4-methoxyphenyl).
  • Pharmacophore Mapping : Use molecular docking (e.g., AutoDock Vina) to predict interactions with biological targets (e.g., bacterial PPTase enzymes) .
  • Data Correlation : Compare IC₅₀ values with electronic (Hammett σ) or steric (Taft Eₛ) parameters to identify activity trends .

Q. What strategies are recommended for resolving contradictions in biological activity data across different studies?

  • Analytical Approaches :

  • Orthogonal Assays : Validate cytotoxicity using both MTT and resazurin-based assays to rule out false positives.
  • Dose-Response Curves : Ensure linearity across multiple concentrations (e.g., 0.1–100 µM) to confirm reproducibility.
  • Statistical Validation : Apply ANOVA with post-hoc tests (e.g., Tukey’s HSD) to assess significance of inter-study variability .
    • Meta-Analysis : Cross-reference data with structurally similar compounds (e.g., cardiotonic benzamide derivatives) to identify confounding factors .

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